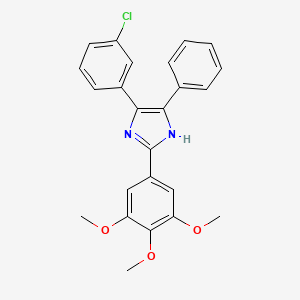![molecular formula C14H10FNO2 B11611159 3-[(2-fluorophenyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B11611159.png)
3-[(2-fluorophenyl)amino]-2-benzofuran-1(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2-Fluorophenyl)amino]-1,3-dihydro-2-benzofuran-1-one is a compound of significant interest in the field of medicinal chemistry. This compound features a benzofuran core, which is a fused ring system consisting of a benzene ring fused to a furan ring. The presence of a fluorophenyl group and an amino group attached to the benzofuran core enhances its chemical and biological properties, making it a valuable compound for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Fluorophenyl)amino]-1,3-dihydro-2-benzofuran-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluoroaniline and salicylaldehyde.
Formation of Schiff Base: The first step involves the condensation of 2-fluoroaniline with salicylaldehyde to form a Schiff base.
Cyclization: The Schiff base undergoes cyclization in the presence of an acid catalyst to form the benzofuran core.
Reduction: The final step involves the reduction of the imine group to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-[(2-Fluorophenyl)amino]-1,3-dihydro-2-benzofuran-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The fluorophenyl group can undergo substitution reactions, such as halogen exchange or nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like sodium iodide (NaI) in acetone or other nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
科学的研究の応用
3-[(2-Fluorophenyl)amino]-1,3-dihydro-2-benzofuran-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the development of materials with specific properties, such as fluorescence or conductivity.
作用機序
The mechanism of action of 3-[(2-Fluorophenyl)amino]-1,3-dihydro-2-benzofuran-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Quinoline Derivatives: These compounds also contain a fused ring system and exhibit similar biological activities.
Indole Derivatives: Indole-based compounds share structural similarities and are known for their diverse biological activities.
Pyrimidine Derivatives: These compounds are widely used in medicinal chemistry and share some functional similarities.
Uniqueness
3-[(2-Fluorophenyl)amino]-1,3-dihydro-2-benzofuran-1-one is unique due to the presence of the fluorophenyl group, which enhances its chemical stability and biological activity. The benzofuran core also contributes to its distinct properties, making it a valuable compound for various applications.
特性
分子式 |
C14H10FNO2 |
|---|---|
分子量 |
243.23 g/mol |
IUPAC名 |
3-(2-fluoroanilino)-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C14H10FNO2/c15-11-7-3-4-8-12(11)16-13-9-5-1-2-6-10(9)14(17)18-13/h1-8,13,16H |
InChIキー |
MJEFWAQJGBXYGB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(OC2=O)NC3=CC=CC=C3F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-{4-[(3-Methylphenyl)amino]phthalazin-1-yl}phenoxy)-1-(piperidin-1-yl)ethanone](/img/structure/B11611082.png)
![(3E)-3-[2-(3-methoxyphenyl)-2-oxoethylidene]-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B11611088.png)
![2-(4-methylphenoxy)-N-[2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)phenyl]acetamide](/img/structure/B11611094.png)
![(7Z)-7-(5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11611095.png)
![(2Z)-2-[(2E)-(3,4-dimethoxybenzylidene)hydrazinylidene]-3-(4-fluorobenzyl)-1,3-thiazolidin-4-one](/img/structure/B11611103.png)
![N-{1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxo-2-(thiophen-2-yl)ethyl}benzamide](/img/structure/B11611105.png)
![3-[(2E)-2-(2,3-dihydroxybenzylidene)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]propanenitrile](/img/structure/B11611111.png)

![N'-{(E)-[1-(2-fluorobenzyl)-1H-indol-3-yl]methylidene}-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetohydrazide](/img/structure/B11611118.png)
![3-{[3-Chloro-2,5-difluoro-6-(pyrrolidin-1-yl)pyridin-4-yl]oxy}phenol](/img/structure/B11611122.png)
![3',5'-Dimethyl 2'-amino-6'-(2-methoxy-2-oxoethyl)-2-oxo-1-(prop-2-EN-1-YL)-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B11611129.png)
![5'-Ethyl 3'-methyl 2'-amino-6'-(2-ethoxy-2-oxoethyl)-1-(2-methoxy-2-oxoethyl)-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B11611133.png)
![methyl 2-[(E)-(2-hydroxy-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)diazenyl]benzoate](/img/structure/B11611168.png)
